Procyanidin B-5 3,3'-di-O-gallate
Procyanidin B-5 3,3'-di-O-gallate
3, 3'-Di-O-galloylprocyanidin b5, also known as procyanidin b-5 3, 3'-di-O-gallate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3, 3'-Di-O-galloylprocyanidin b5 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3'-di-O-galloylprocyanidin B5 is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 3'-di-O-galloylprocyanidin B5 can be found in green vegetables and tea. This makes 3, 3'-di-O-galloylprocyanidin B5 a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
106533-60-2
VCID:
VC0024481
InChI:
InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1
SMILES:
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Molecular Formula:
C44H34O20
Molecular Weight:
882.7 g/mol
Procyanidin B-5 3,3'-di-O-gallate
CAS No.: 106533-60-2
Main Products
VCID: VC0024481
Molecular Formula: C44H34O20
Molecular Weight: 882.7 g/mol
CAS No. | 106533-60-2 |
---|---|
Product Name | Procyanidin B-5 3,3'-di-O-gallate |
Molecular Formula | C44H34O20 |
Molecular Weight | 882.7 g/mol |
IUPAC Name | [(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1 |
Standard InChIKey | LFBGVECYPPCVDS-QNPRKUGLSA-N |
Isomeric SMILES | C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
SMILES | C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES | C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Description | 3, 3'-Di-O-galloylprocyanidin b5, also known as procyanidin b-5 3, 3'-di-O-gallate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3, 3'-Di-O-galloylprocyanidin b5 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3'-di-O-galloylprocyanidin B5 is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 3'-di-O-galloylprocyanidin B5 can be found in green vegetables and tea. This makes 3, 3'-di-O-galloylprocyanidin B5 a potential biomarker for the consumption of these food products. |
Synonyms | PROCYANIDINB533DIOGALLATE |
PubChem Compound | 3086518 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume